molecular formula C7H12N2O B1347446 (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS No. 494214-31-2

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Cat. No. B1347446
CAS RN: 494214-31-2
M. Wt: 140.18 g/mol
InChI Key: FGYVPWYZXQJMNO-UHFFFAOYSA-N
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Description

“(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol” is a compound with a molecular weight of 140.19 . It is also known as EMPM.

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole

Pyrazoles, including compounds like (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, are highlighted for their significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixtures, as described by Sheetal et al. (2018), demonstrate potential physical and chemical properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The study emphasizes the versatility of pyrazole derivatives in scientific research, underscoring their importance in developing new agrochemical and pharmaceutical products (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018).

Bioethanol for Biodiesel Production

Bioethanol, distinguished from methanol, is explored as a sustainable reactant for biodiesel production. The research by Brunschwig, Moussavou, and Blin (2012) discusses the utilization of bioethanol, which is less toxic than methanol, produced from local and renewable agricultural resources. This approach enhances sustainability and promotes energy independence. The study reviews various catalytic pathways for ethyl ester production, addressing challenges such as purification issues and the impact of water in bioethanol on yield. Ethyl esters emerge as a viable alternative to diesel fuel, presenting a sustainable option for large-scale production (Brunschwig, Moussavou, & Blin, 2012).

Chemistry of Pyrazoline Derivatives

The reactivity of certain pyrazoline derivatives, closely related to the pyrazole structure of this compound, makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. Gomaa and Ali (2020) review the preparation and application of these derivatives in the synthesis of heterocycles and dyes. The unique reactivity of these compounds under mild conditions highlights their importance in the development of new synthetic methodologies for heterocyclic compounds and dyes, showcasing the broad applicability of pyrazole derivatives in chemical synthesis (Gomaa & Ali, 2020).

properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVPWYZXQJMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354892
Record name (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

494214-31-2
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494214-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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